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molecular formula C19H14N2O2 B8586297 Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate

Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate

Cat. No. B8586297
M. Wt: 302.3 g/mol
InChI Key: LHQIMBKAWADHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012599B2

Procedure details

A mixture of 16.8 g (100 mmol) of 5H-pyrido[4,3-b]indole [244-69-9], 28.8 g (110 mmol) of methyl 2-iodobenzoate [610-97-9], 34.6 g (250 mmol) of potassium carbonate, 6.4 g (100 mmol) of copper powder and 100 g of glass beads (diameter 3 mm) in 300 ml of DMF is stirred at 130° C. for 24 h. After cooling, the mixture is filtered through a short Celite bed, the bed is rinsed with DMF, and the latter is removed in vacuo. The residue is dissolved in 500 ml of dichloromethane, and the solution is washed three times with 200 ml of 0.5 N sodium hydroxide solution each time and dried over magnesium sulfate. After removal of the dichloromethane in vacuo, the residue is recrystallised once from ethyl acetate and dried in vacuo (p=0.1 mbar, T=60° C.). Yield: 19.3 g (64 mmol), 64%; purity: 97% (1H-NMR).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
6.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][N:2]=1.I[C:15]1[CH:24]=[CH:23][CH:22]=[CH:21][C:16]=1[C:17]([O:19][CH3:20])=[O:18].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.[Cu]>[CH:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[N:6]([C:15]3[CH:24]=[CH:23][CH:22]=[CH:21][C:16]=3[C:17]([O:19][CH3:20])=[O:18])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C1=NC=CC=2NC=3C=CC=CC3C21
Name
Quantity
28.8 g
Type
reactant
Smiles
IC1=C(C(=O)OC)C=CC=C1
Name
Quantity
34.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
glass
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper
Quantity
6.4 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
is stirred at 130° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through a short Celite bed
WASH
Type
WASH
Details
the bed is rinsed with DMF
CUSTOM
Type
CUSTOM
Details
the latter is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 500 ml of dichloromethane
WASH
Type
WASH
Details
the solution is washed three times with 200 ml of 0.5 N sodium hydroxide solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the dichloromethane in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised once from ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in vacuo (p=0.1 mbar, T=60° C.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1=NC=CC=2N(C=3C=CC=CC3C21)C2=C(C(=O)OC)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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